molecular formula C13H17BrN2O B1269723 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene CAS No. 432535-15-4

3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene

Cat. No.: B1269723
CAS No.: 432535-15-4
M. Wt: 297.19 g/mol
InChI Key: NGWWHGMOQKTNIT-UHFFFAOYSA-N
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Description

3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene is a benzene derivative with the molecular formula C13H18BrN3O and a molecular weight of 317.21 g/mol. It was first synthesized in 2005 by researchers at the University of Pittsburgh. This compound is a white crystalline solid that is soluble in many organic solvents.

Scientific Research Applications

3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are investigating its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene involves the reaction of 3-bromobenzoyl chloride with 4-ethylpiperazine under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization .

Chemical Reactions Analysis

3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like potassium permanganate or sodium borohydride, respectively.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene can be compared with other benzene derivatives, such as:

    3-Bromo-1-(4-methylpiperazinocarbonyl)benzene: Similar structure but with a methyl group instead of an ethyl group.

    3-Chloro-1-(4-ethylpiperazinocarbonyl)benzene: Similar structure but with a chlorine atom instead of a bromine atom.

    1-(4-Ethylpiperazinocarbonyl)benzene: Lacks the bromine atom, making it less reactive in substitution reactions.

Properties

IUPAC Name

(3-bromophenyl)-(4-ethylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O/c1-2-15-6-8-16(9-7-15)13(17)11-4-3-5-12(14)10-11/h3-5,10H,2,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWWHGMOQKTNIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355374
Record name 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

432535-15-4
Record name 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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